molecular formula C16H11Cl2N3O2 B2645864 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide CAS No. 891131-67-2

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide

Cat. No. B2645864
CAS RN: 891131-67-2
M. Wt: 348.18
InChI Key: YRDJKFCNIZTRIF-UHFFFAOYSA-N
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Description

“N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also has a dichlorophenyl group and a methylbenzamide group attached to it .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, possibly through the cyclization of a suitable precursor. The dichlorophenyl and methylbenzamide groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, along with the dichlorophenyl and methylbenzamide groups. The dichlorophenyl group would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide” could potentially undergo a variety of chemical reactions. These could include substitution reactions, as well as reactions specific to the oxadiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Antimicrobial Activity

  • A study on the synthesis and antimicrobial evaluation of certain oxadiazoles found that compounds like 3,5-diphenylchlorinated-1,2,4-oxadiazoles displayed notable antimicrobial properties (Machado et al., 2005).
  • Another research focused on the antimicrobial screening of thiazolidin-4-one derivatives incorporating thiazole ring, demonstrating significant therapeutic potential against bacterial and fungal infections (Desai et al., 2013).

Anticancer Activity

  • A 2021 study synthesized and evaluated the anticancer activity of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing promising results against various cancer cell lines (Ravinaik et al., 2021).

Enzyme Inhibition

  • Research on the synthesis of novel compounds derived from 1,2,4-triazole and 1,3,4-oxadiazole demonstrated significant inhibition of enzymes like lipase and α-glucosidase, which are important for metabolic regulation (Bekircan et al., 2015).

Antioxidant Properties

  • The synthesis of new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties revealed compounds with significant free-radical scavenging ability, highlighting their potential as antioxidants (Shakir et al., 2014).

Anti-inflammatory Activities

  • A study synthesized a new series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones and evaluated their anti-inflammatory activity, with several compounds showing significant results (Koksal et al., 2013).

Fungicidal Activities

  • Research on the synthesis of 2-alkylthio-5-(3,4,5-tribenzyloxyphenyl)-1,3,4-oxadiazoles revealed that most of these compounds exhibited good fungicidal activities against pathogens like Fusarium oxysporum and Botrytis cinerea (Long et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could include further studies to elucidate its properties and potential applications. This could involve more detailed studies on its synthesis, as well as investigations into its biological activity .

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c1-9-3-2-4-10(7-9)14(22)19-16-21-20-15(23-16)12-8-11(17)5-6-13(12)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDJKFCNIZTRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide

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